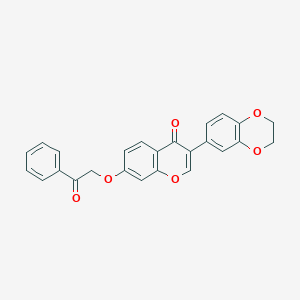

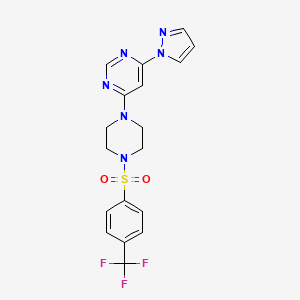

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, also known as BDP1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BDP1 is a member of the chromone family and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Antibacterial Properties

A range of new derivatives related to the compound has been synthesized and evaluated for their antibacterial properties against various gram-positive and gram-negative bacterial species. The synthesis of these compounds often involves room temperature reactions and characterizations through elemental analysis, IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. These studies reveal that such compounds possess moderate to good antibacterial properties, suggesting their potential as antibacterial agents or precursors for further drug development (Lal, Paliwal, & Bagade, 2018).

Antimicrobial and Antifungal Activities

Further research has extended into the antimicrobial and antifungal activities of novel derivatives. For example, compounds synthesized by the reductive amination of certain precursors showed significant antibacterial and antifungal activity, comparable to standard drugs. Such findings are supported by structure-based investigations using docking studies, illustrating how these derivatives could be potent antimicrobial agents (Mandala et al., 2013).

Photochemical Synthesis and Reorganization

The photo-reorganization of certain chromen-4-one derivatives has led to the formation of new organic scaffolds, including angular pentacyclic compounds. This synthesis method represents a green and convenient approach to generating complex molecules that could have various scientific applications, including the development of new pharmaceuticals and materials (Dalal et al., 2017).

Antioxidant and Antihyperglycemic Activities

Some derivatives have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. These studies show promising results, with certain compounds exhibiting significant DPPH radical scavenging activity and the ability to decrease glucose concentration in diabetic models. Such activities suggest potential applications in treating oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).

properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenacyloxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O6/c26-21(16-4-2-1-3-5-16)15-30-18-7-8-19-23(13-18)31-14-20(25(19)27)17-6-9-22-24(12-17)29-11-10-28-22/h1-9,12-14H,10-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGQGJVZFZXLGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)

![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2363626.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2363637.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(4-methoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2363640.png)